4-Acetamidopiperidine
Overview
Description
4-Acetamidopiperidine is an organic compound with the chemical formula C7H14N2O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform . This compound is known for its role as a building block in organic synthesis and is characterized by its acetamide group attached to the piperidine ring .
Preparation Methods
4-Acetamidopiperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminopiperidine with acetyl chloride. The specific steps include dissolving 4-aminopiperidine in dichloromethane, adding acetyl chloride, and stirring the reaction. The product is then washed with ether and purified by crystallization to obtain this compound . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Acetamidopiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where the acetamide group or the piperidine ring is modified.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, strong oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetamidopiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical studies and drug development.
Medicine: This compound is used in the development of pharmaceuticals and as a catalyst in various medicinal chemistry applications.
Industry: It is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetamidopiperidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
4-Acetamidopiperidine can be compared with other similar compounds, such as:
N-(Piperidin-4-yl)acetamide: This compound has a similar structure but may have different reactivity and applications.
4-Amino-1-benzylpiperidine: Another piperidine derivative with distinct properties and uses.
4-Acetamido-1-(2-pyridyl)piperidine: A compound with a pyridyl group attached to the piperidine ring, offering different chemical and biological properties
The uniqueness of this compound lies in its specific acetamide group attached to the piperidine ring, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
N-piperidin-4-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWUSMHZABTZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362944 | |
Record name | 4-Acetamidopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-56-0 | |
Record name | N-4-Piperidinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetamidopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the structure of 4-acetamidopiperidine-3-carboxylic acid confirmed in the research?
A2: The study utilized 270-MHz ¹H NMR spectroscopy to elucidate and confirm the structure of this compound-3-carboxylic acid. [] This technique provides detailed information about the hydrogen atoms within a molecule, enabling researchers to determine the connectivity and spatial arrangement of atoms, ultimately confirming the structure of the synthesized compound.
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